2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol is a compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the condensation of benzo[b]thiophene with an appropriate amine and an alcohol. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. For instance, the use of metal catalysts such as palladium or platinum can facilitate the reaction under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to maximize yield and minimize by-products. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophene derivatives. These products have diverse applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiophene moiety is known to interact with various biological targets, including kinases and ion channels, modulating their activity and resulting in desired pharmacological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Thiopheneethanol
- 2-Thiopheneethylamine
- 2-Thiopheneacetic acid
- Tetrahydrothiophene
- Cephalothin sodium
- Thifensulfuron
- 2-Thiopheneglyoxylic acid
- Methyl 2-thienylacetate
- 2-(5-Chloro-3-methylbenzo[b]thiophen-2-yl)acetic acid
- 2-Thiophenemethanol
Uniqueness
2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups in the molecule allows for versatile chemical modifications and interactions with biological targets. This makes it a valuable compound in the development of new therapeutic agents and advanced materials .
Eigenschaften
Molekularformel |
C10H11NOS |
---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
2-amino-2-(1-benzothiophen-3-yl)ethanol |
InChI |
InChI=1S/C10H11NOS/c11-9(5-12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,12H,5,11H2 |
InChI-Schlüssel |
HMNGJWLZGNEWNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.